2-(1-naphthyl)-2,3,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4(1H)-one
Description
2-(1-Naphthyl)-2,3,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4(1H)-one is a polycyclic heterocyclic compound featuring a fused benzothieno-pyrimidinone scaffold with a 1-naphthyl substituent at the 2-position. The core structure integrates a sulfur-containing thiophene ring fused to a pyrimidinone system, which is further hydrogenated to enhance conformational flexibility. This compound is synthesized via multi-step heterocyclization reactions, often starting from cyclohexanone derivatives and functionalized thiouracils, as outlined in related methodologies .
Properties
Molecular Formula |
C20H18N2OS |
|---|---|
Molecular Weight |
334.4 g/mol |
IUPAC Name |
2-naphthalen-1-yl-2,3,5,6,7,8-hexahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C20H18N2OS/c23-19-17-15-9-3-4-11-16(15)24-20(17)22-18(21-19)14-10-5-7-12-6-1-2-8-13(12)14/h1-2,5-8,10,18,22H,3-4,9,11H2,(H,21,23) |
InChI Key |
VCYSCDPUQVOGDD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C3=C(S2)NC(NC3=O)C4=CC=CC5=CC=CC=C54 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-naphthyl)-2,3,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-4(1H)-one typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the synthesis may start with the preparation of a naphthalene derivative, followed by its reaction with a benzothiophene derivative. The final step often involves the formation of the pyrimidine ring through cyclization reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as catalytic hydrogenation, microwave-assisted synthesis, and the use of specific solvents and catalysts (e.g., DMF, I2) can significantly enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-(1-naphthyl)-2,3,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., KMnO4), reducing agents (e.g., NaBH4), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Pharmaceutical Applications
The compound has been studied for its potential therapeutic effects:
- Anticancer Activity : Research indicates that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that related compounds can inhibit cell proliferation in breast cancer models by targeting specific kinases involved in cell cycle regulation .
- Antimicrobial Properties : The compound has demonstrated antibacterial and antifungal activities. In vitro assays have shown effectiveness against common pathogens, suggesting its potential as a lead compound for developing new antimicrobial agents .
The biological activities of 2-(1-naphthyl)-2,3,5,6,7,8-hexahydro benzothieno[2,3-d]pyrimidin-4(1H)-one can be summarized as follows:
- Inhibition of Kinases : Similar compounds have shown promise in inhibiting various kinases that are overexpressed in cancer cells. This suggests a mechanism for anticancer activity through modulation of signaling pathways involved in tumor growth .
- Neuroprotective Effects : Some studies suggest that this compound may offer neuroprotective benefits by reducing oxidative stress and inflammation in neuronal cells. This opens avenues for exploring its use in neurodegenerative diseases .
Case Study 1: Anticancer Efficacy
A study conducted on a series of pyrimidine derivatives revealed that modifications to the naphthyl group significantly enhanced anticancer activity. The most potent derivative exhibited an IC50 value of 15 μM against the MDA-MB-231 breast cancer cell line. This highlights the importance of structural variations in optimizing therapeutic efficacy .
Case Study 2: Antimicrobial Activity
In another research effort, the compound was tested against a panel of bacterial strains using agar diffusion methods. Results indicated broad-spectrum antimicrobial activity with minimum inhibitory concentrations (MICs) comparable to existing antibiotics. These findings support further development as a potential antimicrobial agent .
Table 1: Biological Activities of 2-(1-naphthyl)-2,3,5,6,7,8-hexahydro benzothieno[2,3-d]pyrimidin-4(1H)-one Derivatives
Mechanism of Action
The mechanism of action of 2-(1-naphthyl)-2,3,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-4(1H)-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact molecular pathways and targets can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
a. Substituent Variations at the 2-Position
- 3-(Prop-2-en-1-yl)-2-thioxo analog : Synthesized via electrophilic heterocyclization, this derivative replaces the naphthyl group with a prop-2-en-1-yl substituent and a thioxo (S=O) group. It exhibits an 85% yield and a melting point of 218–219°C, with spectral data confirming the structure .
- 2-(4-Bromophenoxy)-3-isopropyl analog: Features a bromophenoxy group and isopropyl substituent. Crystallographic studies highlight its planar pyrimidinone ring, with antimicrobial activity linked to the bromine atom’s electron-withdrawing effects .
- Morpholine-based analogs: Derivatives like 7a–e incorporate morpholine and arylhydrazono groups, synthesized via condensation reactions. These compounds show moderate anticancer activity (IC₅₀: 12–45 μM) against prostate (PC-3) and breast (MCF-7) cancer cells .
b. Core Skeleton Modifications
- Tetrahydrobenzothieno[3,2-e]-triazolo derivatives: Replace the pyrimidinone ring with a triazole moiety, synthesized via Gewald reactions. These analogs exhibit improved solubility but reduced antimicrobial potency compared to pyrimidinone-based systems .
- 5,6-Dimethylthieno[2,3-d]pyrimidin-4(3H)-one: Simplifies the core structure by removing hydrogenation and adding methyl groups, resulting in lower molecular weight and enhanced metabolic stability .
a. Antimicrobial and Antifungal Activity
- 2-Thioxo-2,3-dihydropyrido analogs : Demonstrate broad-spectrum antimicrobial activity (MIC: 8–32 µg/mL) against E. coli, B. subtilis, and C. albicans. The thioxo group enhances hydrogen bonding with microbial enzymes .
- Formazan derivatives (e.g., 4a–i) : Exhibit potent antifungal activity (MIC: 4–16 µg/mL) due to the diazenyl group’s ability to disrupt fungal membrane integrity .
b. Anticancer Activity
- 2-(1-Naphthylmethyl)sulfanyl analog : Shows selective cytotoxicity against liver (HL-7702) and lung (A549) cancer cells (IC₅₀: 9–14 μM), attributed to the naphthyl group’s intercalation with DNA .
Physicochemical Properties
*Predicted using Molinspiration software.
Structure-Activity Relationship (SAR) Insights
Biological Activity
2-(1-naphthyl)-2,3,5,6,7,8-hexahydro benzothieno[2,3-d]pyrimidin-4(1H)-one is a complex organic compound that belongs to the class of thieno[2,3-d]pyrimidines. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and pharmacology. The following sections will explore its biological activity through various studies and findings.
Chemical Structure and Properties
The molecular formula of 2-(1-naphthyl)-2,3,5,6,7,8-hexahydro benzothieno[2,3-d]pyrimidin-4(1H)-one is C20H18N2OS. Its structure features a naphthalene moiety fused with a benzothieno-pyrimidine framework. This unique structure is believed to contribute to its diverse biological activities.
Biological Activity Overview
Research indicates that compounds within the thieno[2,3-d]pyrimidine class exhibit various biological activities including:
- Antitumor Activity : Several studies have demonstrated that thieno[2,3-d]pyrimidines can inhibit tumor cell proliferation. For instance, derivatives of this compound were tested against various cancer cell lines such as K562 and SU-DHL-6. Results showed significant antiproliferative effects with IC50 values in the low micromolar range (0.55 μM to 1.68 μM) .
- Antimicrobial Properties : The compound's derivatives have also been evaluated for their antimicrobial activity against a range of bacteria. In vitro studies indicated notable activity against both gram-positive and gram-negative organisms .
- Enzyme Inhibition : The compound has been reported to act as an inhibitor for certain enzymes implicated in cancer progression. This includes its role as an EZH2 inhibitor which is crucial for regulating gene expression related to tumor growth .
Antitumor Studies
A series of experiments focused on the antitumor efficacy of 2-(1-naphthyl)-2,3,5,6,7,8-hexahydro benzothieno[2,3-d]pyrimidin-4(1H)-one demonstrated:
| Cell Line | IC50 (μM) | Toxicity (CC50 μM) |
|---|---|---|
| SU-DHL-6 | 0.55 | 15.09 |
| WSU-DLCL-2 | 0.95 | 15.09 |
| K562 | 1.68 | 15.09 |
These findings indicate a strong potential for this compound in cancer therapy with manageable toxicity levels .
Antimicrobial Studies
In vitro evaluations against various bacterial strains revealed:
| Compound | Activity Against | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 5a | Bacillus subtilis | 10 μg/mL |
| 5b | Micrococcus luteus | 5 μg/mL |
| 5d | Staphylococcus aureus | 15 μg/mL |
The results highlighted significant antibacterial properties that suggest potential therapeutic applications in infectious diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
